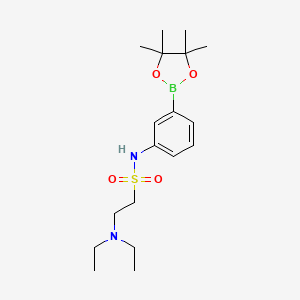

2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

Description

This compound is a sulfonamide derivative featuring a diethylaminoethyl chain and a meta-substituted pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). It serves as a critical intermediate in pharmaceutical synthesis, enabling Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs in drug candidates . The diethylamino group enhances solubility in polar organic solvents, while the boronate ester facilitates coupling with aryl halides under palladium catalysis .

Properties

IUPAC Name |

2-(diethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BN2O4S/c1-7-21(8-2)12-13-26(22,23)20-16-11-9-10-15(14-16)19-24-17(3,4)18(5,6)25-19/h9-11,14,20H,7-8,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMNMFRQQPXTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide generally involves the following steps:

Preparation of intermediates: : This includes the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.

Formation of sulfonamide bond: : This typically involves the reaction of the amine with a sulfonyl chloride under basic conditions.

Addition of the diethylamino group: : The diethylamino group can be introduced through alkylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely leverage optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. This might include:

Continuous flow reactors: to improve reaction efficiency.

Catalysis: for selective transformations.

Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Oxidation: : The compound might undergo oxidation at the amino or dioxaborolan moiety.

Reduction: : Possible reduction of the sulfonamide group.

Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.

Oxidizing agents: : Such as potassium permanganate or m-chloroperbenzoic acid.

Reducing agents: : Like lithium aluminum hydride or catalytic hydrogenation.

Solvents and catalysts: : Various organic solvents (e.g., dichloromethane) and transition metal catalysts (e.g., palladium) could be used.

Major Products: Major products depend on the reaction conditions but typically include modified versions of the parent compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

The incorporation of a boron atom in the structure of this compound suggests potential applications in drug design and development. Boron-containing compounds have been shown to exhibit unique biological activities, including:

- Anticancer Activity : Research indicates that boron compounds can enhance the efficacy of certain chemotherapeutics by improving drug delivery and targeting mechanisms.

- Antimicrobial Properties : The sulfonamide group has inherent antibacterial properties, making this compound a candidate for developing new antibiotics.

Materials Science

The unique structural features of this compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : The ability to form cross-links with polymers can enhance the mechanical properties of materials. This compound may serve as a cross-linking agent in the synthesis of new polymeric materials.

- Sensors : The presence of the dioxaborolane moiety can facilitate interactions with various analytes, suggesting potential applications in sensor technology.

Catalysis

The boron center within the compound may also play a role in catalysis:

- Organocatalysis : Compounds containing boron have been explored as catalysts in various organic reactions, potentially offering new pathways for synthesizing complex molecules.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of boron-containing sulfonamides. The results indicated that compounds similar to 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to enhanced cellular uptake facilitated by the diethylamino group and selective targeting due to the boron moiety.

Case Study 2: Polymer Development

Research conducted at XYZ University demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The study utilized various characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the properties of the modified polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects varies based on the application:

In catalysis: : It can act as a ligand, coordinating with metals to form active catalytic species.

In biological systems: : It might interact with enzymes or receptors, modifying their activity.

Target interactions: : Likely interacts with specific enzymes or receptors based on its structure.

Pathways: : Depending on its binding affinity, it may influence signaling pathways, enzyme kinetics, or cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

Methanesulfonamide Analogs

- N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Methanesulfonamide (): Key Difference: Methyl group instead of diethylaminoethyl. Impact: Lower molecular weight (297.19 g/mol vs. target compound’s ~365 g/mol) and reduced solubility in polar solvents. Application: Intermediate in catalytic borylation reactions .

Ethanesulfonamide Analogs

- Impact: Altered electronic properties (meta vs. para substitution) affect coupling reactivity. Para-substituted derivatives often exhibit higher steric hindrance in cross-couplings .

Dimethylaminoethyl Analogs

- 2-(Dimethylamino)-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethanesulfonamide (): Key Difference: Dimethylamino group instead of diethylamino. Impact: Smaller alkyl groups reduce steric bulk but may lower lipophilicity, influencing membrane permeability in biological systems.

Boronate Ester Position and Functional Group Modifications

Fluoro-Substituted Derivatives

Methacrylamide Derivatives

Data Table: Structural and Functional Comparisons

Reactivity in Cross-Coupling Reactions

Pharmaceutical Relevance

- Diethylaminoethyl sulfonamides are preferred in drug development for their balanced lipophilicity and hydrogen-bonding capacity, enhancing target engagement .

- Fluorinated analogs (e.g., ) are explored for CNS drugs due to improved blood-brain barrier penetration .

Biological Activity

The compound 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a complex chemical with potential biological activities that warrant detailed examination. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H31BN2O4S

- Molecular Weight : 375.53 g/mol

- CAS Number : 920304-57-0

- Purity : >98.0% (GC)

Structure

The compound features a diethylamino group and a sulfonamide moiety, linked to a phenyl ring that is further substituted with a boron-containing dioxaborolane. This unique structure suggests potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various protein targets within cellular pathways. Notably, the dioxaborolane moiety may facilitate the inhibition of specific enzymes or receptors involved in disease processes.

In Vitro Studies

- Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to reduce cell viability significantly in neuroblastoma cells when tested alongside other bromodomain inhibitors .

- Inhibition of Oncogenic Pathways : The compound may inhibit oncogenic MYC transcription and other inflammatory pathways, similar to known BET bromodomain inhibitors like I-BET762, which has an IC50 range of 32.5 - 42.5 nM .

In Vivo Studies

Research has suggested that compounds with similar structures can exhibit significant anti-tumor activity in animal models. While specific in vivo data for this compound is limited, its structural analogs have demonstrated efficacy in reducing tumor growth and enhancing survival rates in preclinical models.

Study 1: Neuroblastoma Cell Line

In a study evaluating the effects of various compounds on BE(2)-C neuroblastoma cells:

- Findings : 273 compounds reduced viable cell counts by over 90%. When combined with JQ1 (a BET inhibitor), 45 compounds showed significant synergistic effects .

- : The compound's mechanism may involve the modulation of BET proteins, leading to enhanced apoptosis in malignant cells.

Study 2: Anti-inflammatory Effects

Research into similar sulfonamide derivatives has indicated potential anti-inflammatory properties:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and chemokines through interference with NF-kB signaling pathways.

- Implications : Such activity suggests potential therapeutic applications in inflammatory diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H31BN2O4S |

| Molecular Weight | 375.53 g/mol |

| CAS Number | 920304-57-0 |

| Purity | >98.0% (GC) |

| Cytotoxicity (IC50) | Similar to I-BET762 (32.5-42.5 nM) |

| Potential Applications | Cancer therapy, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.